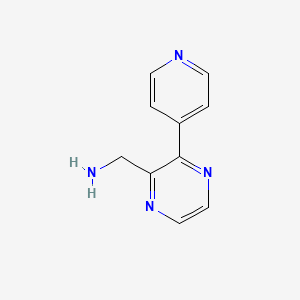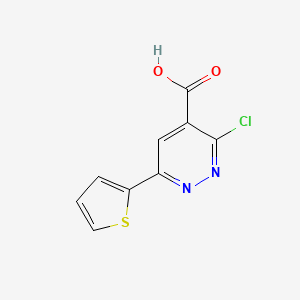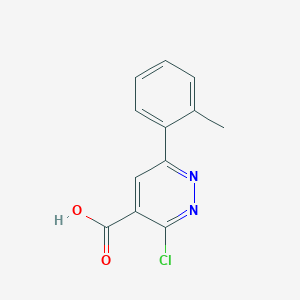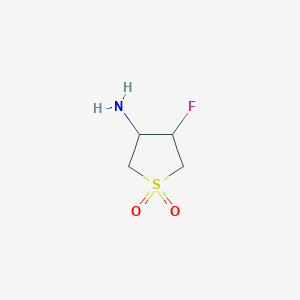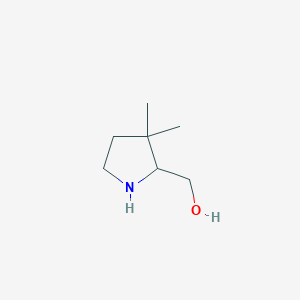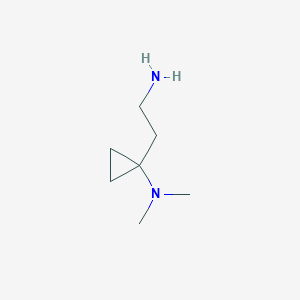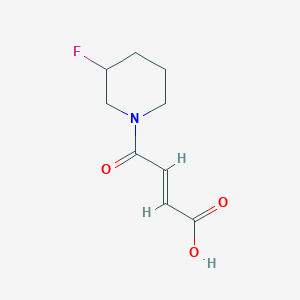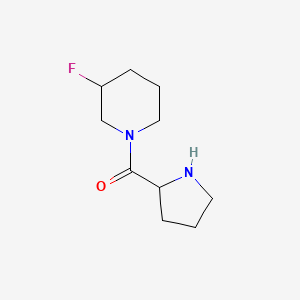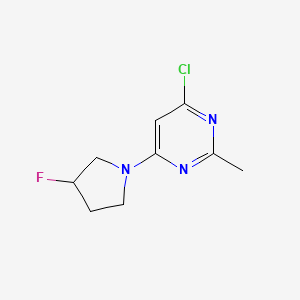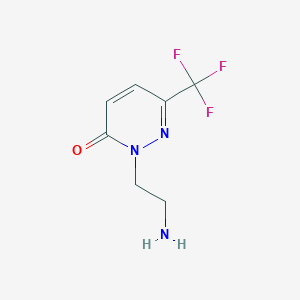
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one
Vue d'ensemble
Description
2-(2-Aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one, also known as 2-AE-6-TFMP, is a novel trifluoromethylated pyridazinone derivative with promising biological activities. It has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. 2-AE-6-TFMP has been found to possess anti-inflammatory, antioxidant, and antimicrobial activities, as well as being a potential drug candidate for the treatment of various diseases.
Applications De Recherche Scientifique
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antimicrobial activities. It has been studied for its potential application in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In addition, 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to possess neuroprotective and anti-Alzheimer’s disease activities.
Mécanisme D'action
The exact mechanism of action of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one is still not fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors, such as cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), and nuclear factor-kappa B (NF-κB). In addition, 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to inhibit the production of nitric oxide (NO), which is a key mediator of inflammation.
Effets Biochimiques Et Physiologiques
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to possess various biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and antimicrobial activities. In addition, it has been found to possess neuroprotective and anti-Alzheimer’s disease activities. Furthermore, 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to inhibit the production of nitric oxide (NO), which is a key mediator of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been found to possess various biological activities. Furthermore, it has been found to possess anti-inflammatory, antioxidant, and antimicrobial activities. However, it should be noted that 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has not yet been tested in humans, so its safety and efficacy in humans are still unknown.
Orientations Futures
There are several potential future directions for the study of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one. First, further studies are needed to elucidate the exact mechanism of action of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one. Second, further studies are needed to investigate the safety and efficacy of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one in humans. Third, further studies are needed to investigate the potential applications of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Fourth, further studies are needed to investigate the potential synergistic effects of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one with other drugs. Finally, further studies are needed to investigate the potential for 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one to be used as a drug delivery system.
Propriétés
IUPAC Name |
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O/c8-7(9,10)5-1-2-6(14)13(12-5)4-3-11/h1-2H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRSJJOKNBVWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



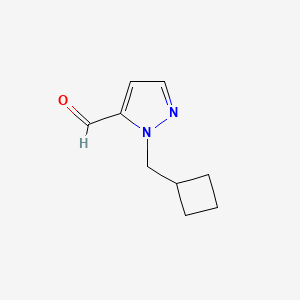
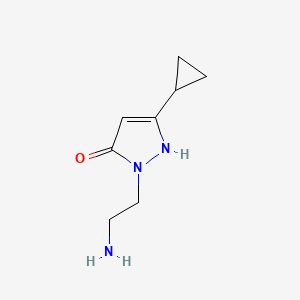
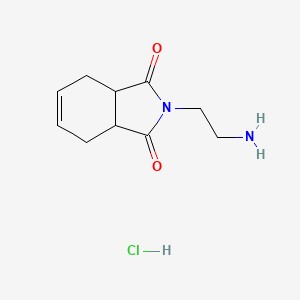
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489296.png)
![1-{[(Morpholin-4-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489297.png)
